REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].CS(C)=O.[Br:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[C:11]([CH2:17]Br)[CH:10]=1.C(=O)(O)[O-].[Na+]>O.C(OCC)(=O)C>[Br:8][C:9]1[CH:10]=[C:11]([CH2:17][C:1]#[N:2])[CH:12]=[C:13]([O:15][CH3:16])[CH:14]=1 |f:0.1,4.5|
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Name
|
|
Quantity
|
3.4 g
|
Type
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reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=CC(=C1)OC)CBr
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at 40° C. for 1 hour and 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
to extract the reaction mixture
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Type
|
WASH
|
Details
|
the reaction mixture was washed with saturated brine (300 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (Yamazen; n-hexane/ethyl acetate)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)OC)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |